molecular formula C10H18ClN5 B594896 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- CAS No. 22936-69-2

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-

Cat. No.: B594896
CAS No.: 22936-69-2
M. Wt: 243.739
InChI Key: KUSIBZBALUOJHM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is a chemical compound with a complex structure. It belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- typically involves the reaction of appropriate amines with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of catalysts or bases to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted triazines, while hydrolysis can result in the breakdown of the triazine ring into smaller fragments.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-(1-methyl-1-phenylethyl)
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-(2-methylpropyl)

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the 1,2-dimethylpropyl and ethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-(3-methylbutan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN5/c1-5-12-9-14-8(11)15-10(16-9)13-7(4)6(2)3/h6-7H,5H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIBZBALUOJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885220
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22936-69-2
Record name 6-Chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22936-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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